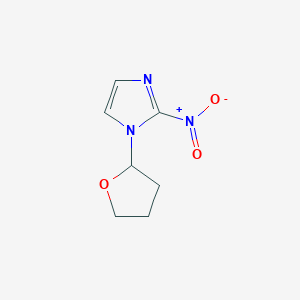
5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one: is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-hydroxybenzaldehyde, the following steps can be employed:
Allylation: Reacting 2-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate to form 5-allyl-2-hydroxybenzaldehyde.
Propylation: Introducing a propyl group at the 4-position through a Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst like aluminum chloride.
Cyclization: Cyclizing the intermediate under acidic conditions to form the benzofuran ring, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one: undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of this compound epoxide or this compound aldehyde.
Reduction: Formation of this compound alcohol.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparaison Avec Des Composés Similaires
5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one: can be compared with other benzofuran derivatives:
5-methyl-2-benzofuran-1(3H)-one: Lacks the allyl and propyl groups, resulting in different chemical properties and biological activities.
5-allyl-2-benzofuran-1(3H)-one: Similar structure but without the propyl group, leading to variations in reactivity and applications.
4-propyl-2-benzofuran-1(3H)-one:
The unique combination of the allyl and propyl groups in This compound
Propriétés
Formule moléculaire |
C14H16O2 |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H16O2/c1-3-5-10-7-8-12-13(9-16-14(12)15)11(10)6-4-2/h3,7-8H,1,4-6,9H2,2H3 |
Clé InChI |
OBOBLRJKHUNDQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC2=C1COC2=O)CC=C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridin-6-yl)morpholine](/img/structure/B8609936.png)

![Methanesulfonamide, N,1,1,1-tetrafluoro-N-[(trifluoromethyl)sulfonyl]-](/img/structure/B8609882.png)




